molecular formula C13H26O3 B8508985 Pentanoic acid, 5-(octyloxy)- CAS No. 119290-10-7

Pentanoic acid, 5-(octyloxy)-

Cat. No.: B8508985
CAS No.: 119290-10-7
M. Wt: 230.34 g/mol
InChI Key: LETKNKUAHDGLPM-UHFFFAOYSA-N
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Description

Pentanoic acid, 5-(octyloxy)-, is a carboxylic acid derivative with an octyloxy (C₈H₁₇O-) substituent at the fifth carbon of the pentanoic acid backbone. This compound has garnered attention in pharmaceutical research due to its role as a substrate for myristoylating enzymes, which are critical for protein acylation processes. Unlike its parent fatty acids, 5-(octyloxy)pentanoic acid exhibits reduced hydrophobicity while retaining the ability to act as a substrate for protein-N-myristoyltransferase. This balance makes it valuable in inhibiting viral replication by interfering with viral protein acylation .

Properties

CAS No.

119290-10-7

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

5-octoxypentanoic acid

InChI

InChI=1S/C13H26O3/c1-2-3-4-5-6-8-11-16-12-9-7-10-13(14)15/h2-12H2,1H3,(H,14,15)

InChI Key

LETKNKUAHDGLPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (e.g., H₂SO₄) to form esters. For example:
    Pentanoic acid, 5-(octyloxy)-+CH3OHH+Methyl 5-(octyloxy)pentanoate+H2O\text{Pentanoic acid, 5-(octyloxy)-} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 5-(octyloxy)pentanoate} + \text{H}_2\text{O}
    Reaction conditions: Reflux at 60–80°C for 4–6 hours.

  • Amidation : Reacts with amines (e.g., ammonia, primary amines) to form amides. Requires activation via reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC).

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

  • Lithium Aluminum Hydride (LiAlH₄) :
    Pentanoic acid, 5-(octyloxy)-LiAlH45-(octyloxy)pentan-1-ol\text{Pentanoic acid, 5-(octyloxy)-} \xrightarrow{\text{LiAlH}_4} 5\text{-(octyloxy)pentan-1-ol}
    Conditions: Anhydrous ether or THF, 0°C to room temperature .

Oxidation Reactions

While the carboxylic acid is already oxidized, the alkyl chain may undergo oxidation under harsh conditions:

  • Strong Oxidizers (e.g., KMnO₄, CrO₃) : Potential cleavage of the octyloxy chain, yielding shorter-chain carboxylic acids. Specific pathways depend on reaction conditions (e.g., acidic vs. basic media) .

Ether Cleavage

The octyloxy group is stable under mild conditions but cleavable via:

  • Hydrogen Halides (HX) :
    Pentanoic acid, 5-(octyloxy)-+HI5-hydroxypentanoic acid+C8H17I\text{Pentanoic acid, 5-(octyloxy)-} + \text{HI} \rightarrow 5\text{-hydroxypentanoic acid} + \text{C}_8\text{H}_{17}\text{I}
    Conditions: Concentrated HI, elevated temperatures .

Salt Formation

The carboxylic acid reacts with bases to form salts:

  • With NaOH :
    Pentanoic acid, 5-(octyloxy)-+NaOHSodium 5-(octyloxy)pentanoate+H2O\text{Pentanoic acid, 5-(octyloxy)-} + \text{NaOH} \rightarrow \text{Sodium 5-(octyloxy)pentanoate} + \text{H}_2\text{O}
    Applications: Enhances solubility in aqueous systems for biochemical studies .

Thermodynamic Data

  • ΔfH° (Gas Phase) : Estimated at 720kJ/mol-720 \, \text{kJ/mol} (extrapolated from pentanoic acid data ).

  • Solubility : Low in polar solvents (e.g., water) due to the hydrophobic octyloxy chain; soluble in organic solvents (e.g., ethanol, ether) .

Mechanistic Insights

  • Esterification : Follows a protonation-nucleophilic attack mechanism, with the acid catalyst stabilizing intermediates.

  • Ether Cleavage : Proceeds via an SN2 mechanism in polar protic solvents, with iodide acting as a nucleophile .

Comparison with Similar Compounds

ω-(Phenoxy)Alkanoic Acids

Key Compounds :

  • 5-(Phenoxy)pentanoic acid
  • 3-(Phenoxy)propanoic acid

Structural Differences :

  • Chain Length: 5-(Phenoxy)pentanoic acid has a five-carbon backbone, while 3-(phenoxy)propanoic acid has three carbons.
  • Substituent Position: The phenoxy group is attached to the terminal carbon in the pentanoic acid derivative versus the middle carbon in the propanoic acid analog.

Functional Differences :

  • Mitochondrial β-Oxidation: Both compounds undergo mitochondrial β-oxidation, but 5-(phenoxy)pentanoic acid is metabolized at significantly slower rates than 3-(phenoxy)propanoic acid. For example, methylation of the phenoxy moiety reduces biotransformation rates in both compounds, with 5-(phenoxy)pentanoic acids generally showing lower metabolic activity .

α-Lipoic Acid (5-[(3R)-Dithiolan-3-yl]Pentanoic Acid)

Structural Differences :

  • Contains a dithiolane ring substituent instead of an octyloxy chain.

Functional Differences :

  • Antioxidant Properties: α-Lipoic acid acts as a potent inhibitor of NF-κB signaling and reactive oxygen species (ROS) scavenger, unlike 5-(octyloxy)pentanoic acid, which lacks redox-active groups .
  • Biological Role: Essential in mitochondrial energy metabolism, whereas 5-(octyloxy)pentanoic acid is primarily a synthetic enzyme substrate .

Selenanyl Derivatives (e.g., 5-(Phenylselanyl)Pentanoic Acid)

Structural Differences :

  • Selenium (Se) replaces oxygen in the substituent (phenylselanyl vs. octyloxy).

Functional Differences :

  • Antioxidant Activity: Selenanyl derivatives exhibit radical scavenging capabilities due to selenium’s redox activity, a feature absent in 5-(octyloxy)pentanoic acid .
  • Synthesis: Prepared via reduction of diselenides and subsequent nucleophilic substitution, differing from the hydrazine-mediated synthesis of 5-(octyloxy)pentanoic acid .

Fluorinated Analogs (e.g., 5F-AB-PINACA Metabolites)

Structural Differences :

  • Fluorine substitution at the pentyl chain terminal carbon.

Functional Differences :

  • Metabolism: Fluorination shifts metabolic pathways toward hydroxylation and carboxylation (e.g., 5-hydroxypentyl and pentanoic acid metabolites), whereas non-fluorinated analogs like 5-(octyloxy)pentanoic acid undergo different functionalization .
  • Bioactivity: Fluorinated compounds often exhibit enhanced metabolic stability and receptor binding in cannabinoid analogs.

Amino Acid-Functionalized Derivatives (e.g., Fmoc-Protected Pentanoic Acids)

Structural Differences :

  • Piperidine or piperazine rings appended to the pentanoic acid backbone.

Functional Differences :

  • Physicochemical Properties : Modifications like 4-methylpiperazine or 4-benzylpiperidine alter solubility and stereochemistry ([α]D values range from −6.3 to −8.3) .
  • Applications: Used in peptide synthesis and drug delivery, contrasting with the enzyme-substrate role of 5-(octyloxy)pentanoic acid.

Data Table: Key Comparisons

Compound Substituent Key Properties Applications Reference
5-(Octyloxy)pentanoic acid C₈H₁₇O- Reduced hydrophobicity, myristoyltransferase substrate Antiviral therapies
5-(Phenoxy)pentanoic acid C₆H₅O- Slow mitochondrial β-oxidation, methyl-sensitive metabolism Metabolic pathway studies
α-Lipoic acid Dithiolane ring Antioxidant, NF-κB inhibitor Oxidative stress treatment
5-(Phenylselanyl)pentanoic acid C₆H₅Se- Radical scavenging, selenium-dependent synthesis Antioxidant research
5F-AB-PINACA metabolites Fluorinated pentyl Hydroxylation/carboxylation metabolism, enhanced stability Forensic toxicology
Fmoc-amino acid derivatives Piperidine/piperazine Altered solubility, stereochemical diversity ([α]D = −6.3 to −8.3) Peptide synthesis

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